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Compound of Interest

Compound Name: 5-Methoxyoxindole

CAS No.: 7699-18-5

Cat. No.: B1300890

Get Quote

A Note on Data Availability: While 5-Methoxyoxindole (IUPAC name: 5-methoxy-1,3-

dihydroindol-2-one) is a known chemical entity, comprehensive, publicly available, and fully

assigned experimental spectroscopic datasets (NMR, IR, MS) are scarce.[1] This guide,

therefore, adopts a first-principles approach. As a Senior Application Scientist, my objective is

to provide a robust, predictive analysis of the expected spectroscopic data for 5-
Methoxyoxindole. This analysis is grounded in the fundamental principles of each

spectroscopic technique and informed by comparative data from structurally analogous

compounds, such as 5-methoxyindole and its derivatives. The protocols and interpretations

provided herein are designed to serve as a validated blueprint for researchers undertaking the

empirical analysis of 5-Methoxyoxindole.

Introduction to 5-Methoxyoxindole and its
Spectroscopic Fingerprint
5-Methoxyoxindole belongs to the oxindole class of heterocyclic compounds. Structurally, it is

characterized by a bicyclic structure fusing a benzene ring to a five-membered nitrogen-

containing ring, which features a methoxy group at position 5, a lactam (cyclic amide) carbonyl

group at position 2, and a methylene group at position 3.
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The precise characterization of such molecules is fundamental in drug discovery and chemical

synthesis, where unambiguous structural confirmation is paramount. Spectroscopic techniques

provide a non-destructive "fingerprint" of the molecule's electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework,

Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS)

determines the molecular weight and fragmentation pattern. This guide will detail the expected

outcomes and underlying rationale for each of these techniques when applied to 5-
Methoxyoxindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic

molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides

detailed information about the chemical environment, connectivity, and stereochemistry of

atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: In ¹H NMR, the chemical shift of a proton is dictated by its local

electronic environment. Electron-withdrawing groups (like the carbonyl group) deshield nearby

protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups

(like the methoxy group) shield them, causing an upfield shift. The oxindole core, with its

electron-withdrawing amide functionality and the electron-donating methoxy group, creates a

distinct and predictable pattern for its aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve ~5-10 mg of 5-Methoxyoxindole in ~0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often

preferred for its ability to solubilize polar compounds and to ensure the N-H proton is

observed, as it slows down proton exchange.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key

parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-
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noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of 1-2 seconds.

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the signals to determine the

relative number of protons.

Predicted ¹H NMR Data for 5-Methoxyoxindole
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.5 Singlet (broad) 1H NH

Amide protons

are typically

deshielded and

appear as broad

singlets due to

quadrupole

broadening and

potential

hydrogen

exchange.

~7.0-7.2 Doublet 1H Ar-H (C7)

This proton is

ortho to the

amide nitrogen

and experiences

its electron-

withdrawing

effect.

~6.8
Doublet of

doublets
1H Ar-H (C6)

This proton is

coupled to both

H7 and H4, and

its shift is

influenced by the

ortho methoxy

group.

~6.7 Doublet 1H Ar-H (C4)

This proton is

ortho to the

electron-donating

methoxy group,

shifting it upfield.

~3.7-3.8 Singlet 3H -OCH₃ Methoxy group

protons are

characteristically
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sharp singlets in

this region.

~3.5 Singlet 2H -CH₂-

The methylene

protons at C3 are

adjacent to the

carbonyl group,

which deshields

them. They

appear as a

singlet as there

are no adjacent

protons to couple

with.

Logical Workflow for ¹H NMR Analysis
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Caption: Workflow for ¹H NMR analysis of 5-Methoxyoxindole.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 17 Tech Support

https://www.benchchem.com/product/b1300890/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-5-methoxyoxindole-a-technical-guide
https://www.benchchem.com/product/b1300890/docs?utm_src=pdf-body#spectroscopic-characterization-of-5-methoxyoxindole-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Experience: ¹³C NMR provides a map of the carbon backbone. The chemical shift

of each carbon is highly sensitive to its hybridization and electronic environment. The carbonyl

carbon of the lactam ring is the most deshielded and will appear furthest downfield. Aromatic

carbons have distinct shifts, with those bonded to heteroatoms (oxygen and nitrogen) being

significantly deshielded compared to those bonded only to hydrogen or other carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher

concentration (~20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C

isotope.

Data Acquisition: Acquire the spectrum on a NMR spectrometer (e.g., at 100 or 125 MHz for

a 400 or 500 MHz instrument, respectively). A proton-decoupled sequence is standard to

ensure each unique carbon appears as a single line.

Advanced Techniques (Optional but Recommended): Run a Distortionless Enhancement by

Polarization Transfer (DEPT) experiment (e.g., DEPT-135) to differentiate between CH, CH₂,

and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and

CH₂ signals as negative peaks. Quaternary carbons (including C=O) are absent.

Data Processing: Process the FID similarly to ¹H NMR to obtain the final spectrum.

Predicted ¹³C NMR Data for 5-Methoxyoxindole
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Predicted Chemical Shift
(δ, ppm)

Carbon Assignment Rationale

~175-180 C=O (C2)

The carbonyl carbon of the

amide (lactam) is highly

deshielded and appears

significantly downfield.

~155 Ar-C-OCH₃ (C5)

Aromatic carbon attached to

the electron-donating oxygen

of the methoxy group is

deshielded.

~135 Ar-C-N (C7a)

Quaternary aromatic carbon at

the ring junction, deshielded by

the adjacent nitrogen.

~128 Ar-C-C=O (C3a)
Quaternary aromatic carbon

adjacent to the carbonyl group.

~125 Ar-CH (C7) Aromatic methine carbon.

~112 Ar-CH (C6)

Aromatic methine carbon; its

shift is influenced by the para-

nitrogen and ortho-methoxy

group.

~110 Ar-CH (C4)

Aromatic methine carbon ortho

to the electron-donating

methoxy group, resulting in an

upfield shift.

~56 -OCH₃
The methoxy carbon typically

appears in this region.[2]

~36 -CH₂- (C3)

The aliphatic methylene

carbon is shifted downfield due

to its proximity to the

deshielding carbonyl group.
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Caption: Workflow for ¹³C NMR analysis of 5-Methoxyoxindole.
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Infrared (IR) Spectroscopy
Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the functional

groups present in a molecule. Each functional group absorbs infrared radiation at a

characteristic frequency, corresponding to the energy required to excite its bond vibrations

(e.g., stretching, bending). The resulting spectrum is a direct readout of the molecule's

functional components.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically

diamond or germanium). This is crucial to subtract atmospheric and instrumental

absorptions.

Sample Application: Place a small amount of solid 5-Methoxyoxindole powder directly onto

the ATR crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32

scans over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically performs the background

subtraction, yielding the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands for 5-Methoxyoxindole
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Predicted
Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

~3200-3300 N-H Stretch Amide (Lactam)

The N-H stretching in

a solid-state

secondary amide

typically appears as a

sharp to moderately

broad peak in this

region.

~3000-3100 C-H Stretch Aromatic

Stretching vibrations

for sp² C-H bonds on

the benzene ring.

~2850-2960 C-H Stretch Aliphatic

Asymmetric and

symmetric stretching

of the C-H bonds in

the -OCH₃ and -CH₂-

groups.

~1680-1710 C=O Stretch Amide (Lactam)

This will be a very

strong and sharp

absorption band,

characteristic of a five-

membered lactam ring

carbonyl.

~1600, ~1480 C=C Stretch Aromatic Ring

Characteristic skeletal

vibrations of the

benzene ring.

~1250 C-O Stretch Aryl Ether

Asymmetric C-O-C

stretching vibration of

the aryl-methoxy ether

linkage.
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Caption: Workflow for IR analysis of 5-Methoxyoxindole.

Mass Spectrometry (MS)
Authoritative Grounding: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.

For structural elucidation, it provides two critical pieces of information: the molecular weight of

the compound from the molecular ion peak (M⁺ or [M+H]⁺) and structural information from the

fragmentation pattern, which reveals how the molecule breaks apart under energetic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 17 Tech Support

https://www.benchchem.com/product/b1300890/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-5-methoxyoxindole-a-technical-guide
https://www.benchchem.com/product/b1300890/docs?utm_src=pdf-body#spectroscopic-characterization-of-5-methoxyoxindole-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


conditions. The molecular formula of 5-Methoxyoxindole is C₉H₉NO₂, giving it a molecular

weight of 163.17 g/mol .[1]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is

sufficiently volatile and thermally stable.

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV). This

process ejects an electron from the molecule, creating a radical cation known as the

molecular ion (M⁺·).

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.

Predicted Mass Spectrum Data for 5-Methoxyoxindole
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m/z Value Ion Identity Rationale for Formation

163 [M]⁺·

Molecular Ion Peak. The intact

molecule with one electron

removed. This confirms the

molecular weight.

135 [M - CO]⁺·

A common fragmentation

pathway for cyclic ketones and

lactams is the loss of a neutral

carbon monoxide (CO)

molecule.

134 [M - H - CO]⁺

Subsequent loss of a hydrogen

radical from the [M - CO]⁺·

fragment.

120 [M - CO - CH₃]⁺
Loss of a methyl radical from

the [M - CO]⁺· fragment.

Logical Workflow for Mass Spectrometry
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Caption: Workflow for Mass Spectrometry analysis.

Conclusion
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The structural elucidation of 5-Methoxyoxindole relies on a synergistic application of modern

spectroscopic techniques. This guide provides a detailed, predictive framework for its

characterization. The ¹H and ¹³C NMR spectra are expected to reveal a signature pattern

defined by the methoxy-substituted aromatic ring, the deshielded methylene group, and the

downfield lactam carbonyl. The IR spectrum will be dominated by strong absorptions from the

N-H and C=O bonds of the amide. Finally, mass spectrometry will confirm the molecular weight

of 163 g/mol and show a characteristic fragmentation pattern involving the loss of carbon

monoxide. While this guide is built on established scientific principles, empirical verification

remains the gold standard for ultimate structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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